molecular formula C10H19NO B14555567 (4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine CAS No. 61709-93-1

(4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine

Cat. No.: B14555567
CAS No.: 61709-93-1
M. Wt: 169.26 g/mol
InChI Key: WZHCVVTUAZNCQH-UWVGGRQHSA-N
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Description

(4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine is a nitrogen-containing heterocyclic compound It is part of the azepine family, which is known for its seven-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine typically involves the ring expansion of smaller cyclic compounds. One common method is the photochemical dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the insertion of a stabilized singlet nitrene into a benzene ring through a concerted cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical processes or the use of microwave irradiation to achieve the desired ring expansion. These methods are chosen for their efficiency and ability to produce high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

(4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine involves its interaction with specific molecular targets and pathways. For example, it may modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuate glutamate-mediated excitatory neurotransmission . These interactions can lead to various biological effects, such as anticonvulsant or anxiolytic activity.

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered ring compound with one nitrogen atom.

    Azepane: A saturated analog of azepine.

    Azepinone: Contains a carbonyl group within the seven-membered ring.

    Benzazepine: A fused ring system with a benzene ring attached to the azepine ring.

Uniqueness

(4aS,9aS)-6-Methyldecahydropyrano[3,2-c]azepine is unique due to its specific stereochemistry and the presence of a pyrano ring fused to the azepine ring. This structural feature can impart distinct chemical and biological properties compared to other azepine derivatives .

Properties

CAS No.

61709-93-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(4aS,9aS)-6-methyl-3,4,4a,5,7,8,9,9a-octahydro-2H-pyrano[3,2-c]azepine

InChI

InChI=1S/C10H19NO/c1-11-6-2-5-10-9(8-11)4-3-7-12-10/h9-10H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

WZHCVVTUAZNCQH-UWVGGRQHSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@H](C1)CCCO2

Canonical SMILES

CN1CCCC2C(C1)CCCO2

Origin of Product

United States

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